N-methyl-N-(2-methylsulfonylcyclohexyl)-2-pyridin-3-ylacetamide
Description
N-methyl-N-(2-methylsulfonylcyclohexyl)-2-pyridin-3-ylacetamide is a complex organic compound that features a combination of a pyridine ring, a cyclohexyl group, and a sulfonyl group
Properties
IUPAC Name |
N-methyl-N-(2-methylsulfonylcyclohexyl)-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(15(18)10-12-6-5-9-16-11-12)13-7-3-4-8-14(13)21(2,19)20/h5-6,9,11,13-14H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOHFHMLHLLRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)-2-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and pyridine intermediates. The key steps include:
Formation of the Cyclohexyl Intermediate: This involves the sulfonylation of cyclohexane using a sulfonyl chloride reagent under basic conditions.
Preparation of the Pyridine Intermediate: The pyridine ring is functionalized with an acetamide group through a series of substitution reactions.
Coupling Reaction: The cyclohexyl and pyridine intermediates are coupled using a methylating agent to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylsulfonylcyclohexyl)-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler cyclohexyl-pyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced cyclohexyl-pyridine compounds, and various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-N-(2-methylsulfonylcyclohexyl)-2-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylsulfonylcyclohexyl)-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-methylsulfonylcyclohexyl)-2-pyridin-3-ylacetamide: shares similarities with other sulfonyl-containing compounds and pyridine derivatives.
Sulfonyl Pyridines: Compounds like sulfonyl pyridines exhibit similar chemical reactivity and biological activity.
Cyclohexyl Pyridines: These compounds have comparable structural features and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
